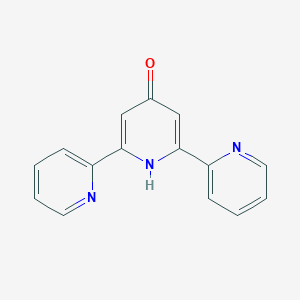
2,6-Bis(2-pyridyl)-4(1H)-pyridone
Vue d'ensemble
Description
2,6-Bis(2-pyridyl)-4(1H)-pyridone is a heterocyclic compound with the empirical formula C15H11N3O . It can be used as a building block to prepare 4′-substituted terpyridines by reacting with ω-substituted primary alcohols or nucleosides via Mitsunobu reaction . It is also used to prepare cyclotriphosphazene ligands with pendant terpyridine moieties .
Synthesis Analysis
The synthesis of 2,6-Bis(2-pyridyl)-4(1H)-pyridone and related ligands has been reviewed . The synthesis involves the use of 2,6-di(pyrazol-1-yl)pyridine and 2,6-di(pyrazol-3-yl)pyridine as ligands . These compounds have been used for 15 years and have both advantages and disadvantages compared to the much more widely investigated terpyridines .Molecular Structure Analysis
The molecular structure of 2,6-Bis(2-pyridyl)-4(1H)-pyridone involves a pyridone ring substituted at the 2 and 6 positions with pyridyl groups . The compound has a molecular weight of 249.27 .Physical And Chemical Properties Analysis
The compound has a melting point of 168-170 °C (lit.) . It is a solid at room temperature and is classified as a combustible solid .Applications De Recherche Scientifique
Antitumor Activity
2,6-Bis(2-pyridyl)-4(1H)-pyridone derivatives have been synthesized and evaluated for their antitumor properties. Cocco, Congiu, and Onnis (2000) synthesized 4-hydroxy-2-pyridone derivatives and evaluated them against human tumor cell lines, finding some derivatives exhibited tumor growth inhibition activity. In a related study, they obtained bis(pyridyl)methane derivatives from 4-hydroxy-2-pyridones, which demonstrated inhibitory effects on a wide range of cancer cell lines (Cocco, Congiu, & Onnis, 2003).
Tautomerism Studies
Murguly, Norsten, and Branda (1999) investigated the keto–enol equilibrium of 2,6-bis(2-pyridyl)-4-pyridone and its hydroxy tautomer using spectroscopy and crystallography. They found that the less polar hydroxy tautomer is predominant in the gas phase, while the more polar keto form is predominant in solution (Murguly, Norsten, & Branda, 1999).
Spin Transition Studies
Agustí et al. (2009) explored the polymorphism and spin transition in a compound containing 2,6-bis(2-pyridyl)-4(1H)-pyridone. They observed different spin transitions at varying temperatures, indicating its potential for applications in materials science (Agustí et al., 2009).
Coordination Chemistry and Fluorescence
Farrow et al. (2018) studied a novel quinoline analogue of 2,6-bis(2-pyridyl)-4(1H)-pyridone, focusing on its unusual fluorescence and tautomerism. They found that the compound reacts with Ag(i) salts to form a double helical structure with a BLUE shift in fluorescence (Farrow et al., 2018).
Synthesis and Properties of Novel Polyimides
Wang et al. (2006) synthesized novel polyimides derived from 2,6-bis[4-(3,4-dicarboxyphenoxy)benzoyl]pyridine dianhydride, demonstrating their potential in material science due to their thermal stability and mechanical properties (Wang et al., 2006).
Antibacterial Activity of Pyridylselenium Compounds
Dhau et al. (2014) synthesized various pyridylselenium compounds, including those derived from 2,6-bis(2-pyridyl)-4(1H)-pyridone, and evaluated their antibacterial activities. They explored the mode of action of these compounds as antibiotics (Dhau et al., 2014).
Mécanisme D'action
Safety and Hazards
The compound is classified under GHS07 and has hazard statements H315, H319, and H335 . This means it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Personal protective equipment such as a dust mask type N95 (US), eyeshields, and gloves are recommended when handling this compound .
Orientations Futures
Propriétés
IUPAC Name |
2,6-dipyridin-2-yl-1H-pyridin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N3O/c19-11-9-14(12-5-1-3-7-16-12)18-15(10-11)13-6-2-4-8-17-13/h1-10H,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRORSVNZQWCZTD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=CC(=O)C=C(N2)C3=CC=CC=N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Bis(2-pyridyl)-4(1H)-pyridone | |
CAS RN |
128143-88-4 | |
| Record name | 2,6-Bis(2-pyridyl)-4(1H)-pyridone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 4-terpyridone interact with metal ions, and what are the structural implications?
A1: 4-terpyridone acts as a tridentate ligand, coordinating to metal ions like Ni(II), Fe(II), Ru(II), Cu(II), and Co(II) in a mer fashion. [, , ] This coordination forms a distorted octahedral geometry around the metal center. The nitrogen atom of the central pyridine ring (pyridone) forms a significantly shorter bond with the metal ion compared to the nitrogen atoms of the two terminal pyridine rings. [] This difference in bond lengths influences the electronic environment of the metal center and can impact its magnetic properties.
Q2: What is significant about the crystal structures observed in complexes containing 4-terpyridone?
A2: Metal complexes incorporating 4-terpyridone often exhibit a two-dimensional network referred to as the "terpy embrace" (2D-TE) grid. [] This grid structure arises from intermolecular interactions between the planar aromatic rings of adjacent complexes. While hydrogen bonding between the 4'-OH groups of opposing layers is absent, these groups interact with anions and solvent molecules located within the grooves of the 2D-TE grid. [] The specific arrangement of these grids, along with the presence of solvent molecules and counterions, can significantly influence the magnetic properties and spin-crossover behavior of the complexes. []
Q3: How does the choice of counterion influence the spin-crossover behavior in cobalt(II) complexes with 4-terpyridone?
A3: Studies have shown that the nature of the counterion significantly influences the spin-crossover behavior of [Co(4-terpyridone)2]X(p)·nS complexes. [] For example, complexes with [BF4]-, [SiF6]2-, and [NO3]- counterions exhibit spin-crossover behavior in the 400-100 K temperature range, while those with [Co(NCS)4]2- remain high-spin. [] This difference in behavior is attributed to variations in crystal packing and intermolecular interactions induced by the counterions, highlighting the importance of counterion selection in fine-tuning the magnetic properties of these complexes.
Q4: What is unique about the spin transition observed in the polymorphs of 2·1H2O?
A4: 2·1H2O exhibits polymorphism, with each polymorph displaying distinct spin-transition behavior. [] While polymorph 1 shows a continuous high-spin (HS) to low-spin (LS) transition upon cooling, polymorph 2 undergoes a unique "reverse" spin transition. [] This "reverse" transition involves an abrupt change from the initial HS state to an unstable intermediate HS phase, followed by a cooperative "normal" spin transition to the LS state upon further cooling. This phenomenon is attributed to a crystallographic phase transition occurring simultaneously with the "reverse" spin state transition, highlighting the interplay between structural changes and magnetic properties in this system. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

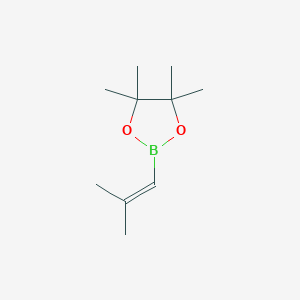

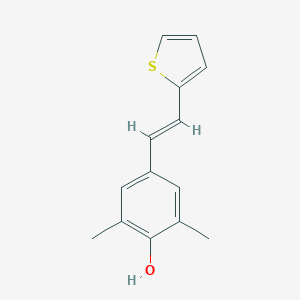
![Methyl 4-[(chlorosulfonyl)methyl]benzoate](/img/structure/B145306.png)

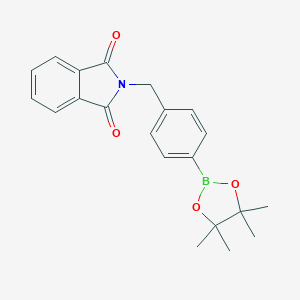
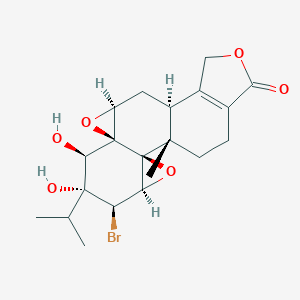
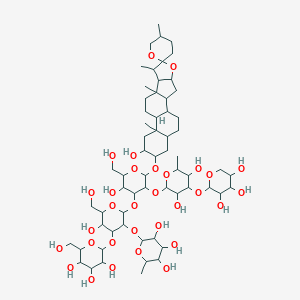


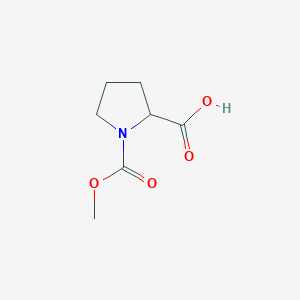


![Cyanamide, [2-(1-methylethyl)phenyl]-(9CI)](/img/structure/B145325.png)